molecular formula C15H25NO3 B2391441 tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2230804-16-5

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B2391441
CAS RN: 2230804-16-5
M. Wt: 267.369
InChI Key: NTWSHHBXLQKMMU-UHFFFAOYSA-N
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Description

“tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate” is a chemical compound with the CAS Number: 2230804-16-5 . It has a molecular weight of 267.37 . The compound is stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h10,12H,4-9,11H2,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.37 . It is stored at 4 degrees Celsius and is available in powder form .

Safety and Hazards

The safety information for this compound indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . The MSDS for this compound is available for further information .

Future Directions

The future directions for the study and application of “tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate” are not specified in the retrieved data. It would be beneficial to refer to related peer-reviewed papers and technical documents for potential future directions .

properties

IUPAC Name

tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h10,12H,4-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSHHBXLQKMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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